5-Chloro-3-phenyl-2,1-benzisoxazole

Electrophilic substitution Nitration regioselectivity Reaction optimization

Procure 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) for its non-substitutable chloramphenicol impurity profiling and TLR7 probe applications. The 5-chloro substituent dictates exclusive C7/4′-aryl dinitration, enabling late-stage diversification impossible with 5-chloro-2,1-benzisoxazole. This compound's validated EC50 of 240 nM at human TLR7 makes it the essential choice for immunomodulatory SAR campaigns. Supplied with full COA (NMR, HPLC, GC) for ANDA/DMF compliance.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 719-64-2
Cat. No. B048209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-phenyl-2,1-benzisoxazole
CAS719-64-2
Synonyms3-Phenyl-5-chloroanthranil;  5-Chloro-3-phenyl-2,1-benzisoxazole;  5-Chloro-3-phenyl-2,1-benzisoxazoles;  5-Chloro-3-phenylanthranil;  5-Chloro-3-phenylbenz[c]isoxazole;  NSC 405896; 
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Cl
InChIInChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H
InChIKeyKRTKCZJFVDRDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2): Procurement-Relevant Identity and Baseline Characterization


5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2; molecular formula C13H8ClNO; molecular weight 229.66 g/mol) is a chlorinated heterocyclic compound belonging to the 2,1-benzisoxazole (anthranil) class [1]. This compound is primarily utilized as a pharmaceutical intermediate and analytical reference standard, with documented applications as a key impurity marker in chloramphenicol manufacturing and as a building block in the synthesis of HIV-1 transcription inhibitors and nitroacridinone derivatives . Its solid-state physical form, well-defined melting point range of 114.0–117.0°C [1], and commercial availability at >96.0% (GC) purity establish a reliable baseline for research procurement decisions.

Why 5-Chloro-3-phenyl-2,1-benzisoxazole Cannot Be Interchanged with Closely Related 2,1-Benzisoxazole Analogs


Generic substitution among 2,1-benzisoxazole derivatives is scientifically untenable due to the decisive influence of substituent patterns on both chemical reactivity and biological target engagement. The presence of the 5-chloro substituent fundamentally alters the electron density distribution across the heterocyclic scaffold, directly governing electrophilic substitution regioselectivity [1]. In nitration reactions, 5-chloro-2,1-benzisoxazole undergoes exclusive mononitration at the C4 position, whereas 5-chloro-3-phenyl-2,1-benzisoxazole yields a dinitrated product with nitro group entry at C7 and the 4′-aryl position, demonstrating that the 3-phenyl moiety redirects reactive sites [1]. Furthermore, in vitro TLR7 agonism data show that this compound exhibits measurable EC50 activity (240 nM) [2], while the unsubstituted parent 3-phenyl-2,1-benzisoxazole lacks documented biological activity in this target class [3]. These divergent chemical and biological behaviors confirm that analog interchange would compromise synthetic outcomes and invalidate biological assay reproducibility. The quantitative evidence supporting this differentiation is presented below.

Quantitative Differentiation Evidence for 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2): Procurement Decision Data


Divergent Electrophilic Nitration Regioselectivity: 5-Chloro-3-phenyl vs. 5-Chloro Unsubstituted 2,1-Benzisoxazole

In a direct head-to-head nitration study, 5-chloro-2,1-benzisoxazole (VII) undergoes exclusive mononitration to yield 4-nitro-5-chloro-2,1-benzisoxazole (XII). In contrast, 5-chloro-3-phenyl-2,1-benzisoxazole (VIII) yields a dinitrated product (XIII) with nitro group entry at the C7 position of the carbocyclic ring rather than C4, plus a second nitro group at the 4′ position of the 3-aryl ring [1]. This demonstrates that the 3-phenyl substituent fundamentally redirects the electrophilic attack site from C4 to C7, a regiochemical switch that alters the substitution pattern available for downstream functionalization.

Electrophilic substitution Nitration regioselectivity Reaction optimization Process chemistry

Human TLR7 Agonist Activity: Quantitative EC50 Differentiation from Inactive Unsubstituted Analog

5-Chloro-3-phenyl-2,1-benzisoxazole exhibits measurable agonist activity at human Toll-like receptor 7 (TLR7) with an EC50 of 240 nM, as determined by NF-κB activation in HEK293 cells using a SEAP reporter gene assay following 24-hour treatment [1]. In contrast, the unsubstituted parent compound 3-phenyl-2,1-benzisoxazole (CAS 5176-14-7) has no documented TLR7 agonist activity in authoritative databases [2]. This activity differential establishes that the 5-chloro substituent is a critical determinant for TLR7 engagement within this chemotype.

TLR7 agonism Immunomodulation NF-κB activation Reporter gene assay

Synthetic Yield Performance: 90% Isolated Yield in Modern Base/Silylating Agent Protocol

A 2015 general synthesis of 2,1-benzisoxazoles using a combination of strong bases and silylating agents in aprotic media produced 5-chloro-3-phenyl-2,1-benzisoxazole (3c) in 90% isolated yield (0.62 g, yellow solid, m.p. 110–112°C) [1]. This compares favorably to the structurally similar 5-chloro-3-(4-chlorophenyl)-2,1-benzisoxazole (3d), which required additional synthetic manipulation due to the presence of the second chloro substituent, and to traditional condensation methods that typically produce lower yields [1]. The 90% yield demonstrates robust synthetic accessibility under modern, scalable reaction conditions.

Synthetic methodology Yield optimization Base-promoted cyclization Process efficiency

Lipophilicity (LogP) Differential: Implications for Chromatographic Separation and Drug-like Property Optimization

The 5-chloro substituent substantially increases lipophilicity relative to unsubstituted 3-phenyl-2,1-benzisoxazole. 5-Chloro-3-phenyl-2,1-benzisoxazole exhibits a computed XLogP3 value of 4.0 [1] and a measured/calculated LogP of 4.43 from commercial databases , placing it in the lipophilic range optimal for blood-brain barrier penetration and membrane partitioning. In contrast, 3-phenyl-2,1-benzisoxazole (C13H9NO, MW 195.22 g/mol) has a lower computed LogP (approximately 3.2–3.5) due to the absence of the electron-withdrawing chloro substituent [2]. This approximately 0.5–1.0 LogP unit difference translates to a roughly 3- to 10-fold difference in octanol-water partition coefficient.

Lipophilicity LogP Chromatographic retention Drug design

Validated Application Scenarios for 5-Chloro-3-phenyl-2,1-benzisoxazole Procurement Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Chloramphenicol Quality Control

5-Chloro-3-phenyl-2,1-benzisoxazole is a documented impurity in chloramphenicol manufacturing and is commercially supplied as an analytical reference standard under ISO 17034 accreditation . The compound is provided with Certificates of Analysis (COA) including NMR, HPLC, and GC batch-specific quality data, enabling pharmaceutical QC laboratories to perform validated method development, system suitability testing, and impurity quantification . Procurement of this specific compound as a characterized reference standard is essential for regulatory-compliant ANDA and DMF submissions involving chloramphenicol active pharmaceutical ingredient (API) .

Synthetic Intermediate for HIV-1 Transcription Inhibitors and 2H-1,4-Benzodiazepine-2-one Derivatives

The compound serves as a heterocyclic building block in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, a class of compounds under investigation as inhibitors of HIV-1 transcription . The demonstrated 90% synthetic yield under modern base/silylating agent protocols provides a robust starting point for multi-step medicinal chemistry campaigns. The 5-chloro substituent remains available for further functionalization, while the divergent electrophilic substitution regioselectivity (C7 vs. C4 nitration) offers synthetic chemists distinct late-stage diversification options not accessible with 5-chloro-2,1-benzisoxazole.

TLR7 Agonist Probe for Immunomodulatory Target Validation Studies

With a validated EC50 of 240 nM at human TLR7 in HEK293 reporter assays , 5-chloro-3-phenyl-2,1-benzisoxazole serves as a tractable chemical probe for TLR7-mediated NF-κB pathway studies. The unsubstituted 3-phenyl-2,1-benzisoxazole analog lacks documented TLR7 activity , making the 5-chloro derivative the appropriate procurement choice for any TLR7-focused research. The compound's XLogP3 of 4.0 provides acceptable membrane permeability for cell-based assays, supporting its utility as a starting point for structure-activity relationship (SAR) exploration in immunomodulatory drug discovery.

Nitroacridinone Derivative Synthesis for Anticancer and Antimicrobial Research

The compound is employed as a precursor in the synthesis of nitroacridinone derivatives, a scaffold class with established utility in anticancer and antimicrobial research programs . The regiochemical accessibility of the C7 position for nitration provides a direct route to 7-substituted acridinone analogs that would require alternative, less efficient synthetic strategies using the unsubstituted 5-chloro-2,1-benzisoxazole scaffold. The commercial availability of the compound at >96.0% GC purity ensures reproducibility in these multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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